15-Bromopentadecanoic acid

概述

描述

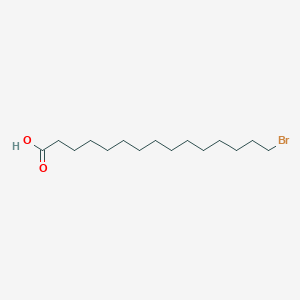

15-Bromopentadecanoic acid is an organic compound with the molecular formula C15H29BrO2. It is a brominated fatty acid, specifically a derivative of pentadecanoic acid where a bromine atom is substituted at the 15th carbon position. This compound is typically a solid at room temperature and is known for its applications in organic synthesis and various industrial processes .

准备方法

Synthetic Routes and Reaction Conditions: 15-Bromopentadecanoic acid can be synthesized through the bromination of pentadecanoic acid. The process involves the reaction of pentadecanoic acid with bromine in the presence of an acid catalyst. The reaction is typically carried out in an organic solvent such as chloroform or ethanol. The bromination reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that subsequently react with the pentadecanoic acid .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the controlled addition of bromine to a solution of pentadecanoic acid in an appropriate solvent, followed by purification steps such as crystallization, filtration, and washing to obtain the final product .

化学反应分析

Suzuki Cross-Coupling Reactions

15-Bromopentadecanoic acid serves as a key intermediate in organometallic synthesis. In a 2010 study, it underwent Suzuki-Miyaura coupling with 4-benzyloxyphenylboronic acid using Pd(PPh₃)₄ as a catalyst and KO-t-Bu as a base. The reaction proceeded at ambient temperature over 18 hours, yielding 15-(4-(benzyloxy)phenyl)pentadecanoic acid with a 45% yield after silica gel chromatography .

Key Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Base | Potassium tert-butoxide |

| Solvent | Ethyl acetate/hexane |

| Temperature | Ambient (25°C) |

| Reaction Time | 18 hours |

This product was further functionalized via esterification and alkylation to generate PET tracers for myocardial imaging .

Enzymatic Alkyl-Nickel Adduct Formation

This compound reacts with methyl-coenzyme M reductase (MCR) from methanogenic archaea, forming alkyl-Ni(III) intermediates. Studies show:

-

EPR Signal : Generates a paramagnetic species (g₁=2.25, g₂=2.07, g₃=2.06) identical to the MCR PS state .

-

Reaction Kinetics : Reacts within 2 minutes at pH 7.0, with a rate constant of 0.12 min⁻¹ .

-

Nucleophilic Substitution : In the presence of coenzyme M (HSCoM), the alkyl-Ni(III) intermediate forms thioether derivatives, regenerating active MCR .

Comparative Reactivity of Brominated Acids :

| Chain Length | Reaction Rate (min⁻¹) | Product Stability |

|---|---|---|

| C4 (Br4A) | 0.35 | Low |

| C10 (Br10A) | 0.18 | Moderate |

| C15 (Br15A) | 0.12 | High |

This reactivity profile suggests that longer-chain brominated acids like Br15A form more stable enzyme adducts .

Nucleophilic Substitution and Functionalization

The terminal bromide undergoes substitution under varied conditions:

3.1. Thioether Formation

-

Product : 15-(CoM-thio)pentadecanoic acid.

3.2. Esterification

-

Product : Methyl 15-bromopentadecanoate.

-

Conditions : Reflux for 12 hours, purified via silica gel chromatography .

Stability and Side Reactions

-

Hydrolysis : Slow hydrolysis in aqueous buffers (t₁/₂ = 48 hours at pH 7.4) .

-

Self-Reactivation : In MCR, Br15A does not undergo spontaneous debromination, unlike shorter-chain analogs (e.g., Br4A) .

Industrial and Biomedical Relevance

科学研究应用

Scientific Research Applications

1. Organic Chemistry

- Reagent in Synthesis : 15-Bromopentadecanoic acid serves as a reagent in organic synthesis, particularly in generating other brominated compounds. It can undergo substitution reactions, yielding products like 15-hydroxypentadecanoic acid .

- Precursor for Derivatives : It is used as a precursor for synthesizing various derivatives that can be utilized in different chemical applications.

2. Biological Studies

- Fatty Acid Metabolism : The compound is significant in studies related to fatty acid metabolism, influencing lipid metabolic pathways and enzyme activity . Its interaction with biological membranes may affect cellular signaling and membrane fluidity.

- Therapeutic Potential : Research is ongoing into its potential as a prodrug for delivering active pharmaceutical ingredients, particularly in metabolic disorders linked to fatty acid dysregulation.

3. Medical Imaging

- PET Tracer Development : A derivative of this compound has been explored as a positron emission tomography (PET) tracer for assessing myocardial fatty acid metabolism. This application highlights its utility in non-invasive imaging techniques to study heart metabolism .

Case Studies and Research Findings

Several studies have documented the biological implications of this compound:

- Metabolic Studies : Research indicates that brominated fatty acids can modulate the activity of enzymes such as lipoprotein lipase, crucial for lipid metabolism. These findings suggest that this compound may play a role in regulating lipid levels in biological systems .

- Toxicological Assessments : Toxicity studies involving animal models have shown that while some halogenated compounds exhibit carcinogenic properties, this compound did not demonstrate significant carcinogenic activity in tested models .

- Pharmaceutical Development : Ongoing research investigates the use of this compound as a precursor for synthesizing novel therapeutic agents aimed at treating metabolic disorders associated with fatty acid dysregulation.

作用机制

The mechanism of action of 15-Bromopentadecanoic acid involves its interaction with cellular membranes and enzymes. The bromine atom in the compound can participate in various biochemical reactions, affecting the structure and function of cellular components. The compound can also modulate signaling pathways and metabolic processes by interacting with specific molecular targets, such as enzymes involved in lipid metabolism .

相似化合物的比较

15-Bromopentadecanoic acid can be compared with other brominated fatty acids and derivatives of pentadecanoic acid. Similar compounds include:

15-Chloropentadecanoic Acid: Similar structure but with a chlorine atom instead of bromine.

15-Iodopentadecanoic Acid: Similar structure but with an iodine atom instead of bromine.

Pentadecanoic Acid: The parent compound without any halogen substitution

Uniqueness: The presence of the bromine atom in this compound imparts unique chemical and physical properties, such as increased reactivity and specific interactions with biological molecules. These properties make it distinct from other similar compounds and useful in various applications .

生物活性

15-Bromopentadecanoic acid (C15H29BrO2) is a brominated fatty acid derivative of pentadecanoic acid, notable for its unique biological activities and applications in various scientific fields. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

- Chemical Structure : this compound features a bromine atom substituted at the 15th carbon position of pentadecanoic acid, which alters its chemical reactivity and biological interactions.

- Physical Properties : Typically a solid at room temperature, it is used primarily as an intermediate in organic synthesis and has applications in medicinal chemistry and biochemistry.

The biological activity of this compound can be attributed to its influence on lipid metabolism and cell signaling pathways. It acts as an intermediate in various biochemical reactions, potentially affecting cellular processes related to fatty acid metabolism.

Lipid Metabolism

Research indicates that this compound plays a role in fatty acid metabolism. It has been utilized as a probe to study lipid biosynthesis pathways, particularly in the context of bacterial systems. In one study, it was synthesized from pentadecanolide and investigated for its incorporation into fatty acid biosynthesis pathways in E. coli .

Therapeutic Applications

-

Potential as a PET Tracer :

- A study developed a radiolabeled derivative of this compound for positron emission tomography (PET) imaging to assess myocardial fatty acid metabolism. The compound demonstrated high uptake in cardiac tissues, suggesting its utility in diagnosing cardiac diseases .

- Table 1: Uptake Values of Radiolabeled Compounds

Compound Organ Uptake (%ID/g) [18F]fluoroethoxy-Pentadecanoic Acid Heart 1.94 [11C]Palmitate Heart Not specified

- Antitumor Activity :

-

Targeted Drug Delivery :

- Research has indicated that derivatives of this compound can enhance liver-targeting capabilities when combined with embolic agents for liver cancer treatment. A study showed significant uptake in liver tissues when administered as part of a radiolabeled complex .

Case Study 1: Myocardial Imaging

In a study involving rats, the synthesized PET tracer based on this compound was evaluated for myocardial imaging. The results indicated that the tracer exhibited superior imaging capabilities compared to traditional tracers, with significant retention in myocardial tissues over time .

Case Study 2: Antitumor Efficacy

Another investigation focused on the anticancer potential of a derivative of this compound. The compound was tested against several cancer cell lines, demonstrating dose-dependent inhibition of cell viability and significant apoptotic effects after prolonged exposure .

属性

IUPAC Name |

15-bromopentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29BrO2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15(17)18/h1-14H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLACPKKVZSLCSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCBr)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338981 | |

| Record name | 15-Bromopentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56523-59-2 | |

| Record name | 15-Bromopentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 15-Bromopentadecanoic acid be utilized for targeted drug delivery, particularly in the context of liver cancer treatment?

A1: Research suggests that this compound exhibits potential as a targeting agent for liver cancer treatment. A study [] investigated a 99mTc(CO)3-labeled derivative of this compound, incorporating a tridentate chelating moiety. This complex demonstrated significant uptake in the liver (23.5% +/- 4.3% ID/organ at 3 hours post-injection) when administered intravenously in mice. Notably, suspending this complex in Lipiodol, a commonly used embolic agent for liver cancer treatment, further enhanced liver uptake to 43.8 +/- 13.4% ID/organ upon portal vein injection []. These findings highlight the potential of this compound derivatives, especially when combined with embolic agents like Lipiodol, for targeted delivery of therapeutic agents to the liver, particularly in the context of liver cancer treatment.

Q2: How does this compound contribute to the development of novel fluorescent probes for halide ion detection?

A2: this compound plays a crucial role as a building block for creating fluorescent dyes sensitive to halide ions []. Researchers synthesized a series of novel fluorescent dyes by reacting heterocyclic nitrogen bases, like indolium and quinolinium, with this compound. These resulting quaternary salts exhibit water solubility and stable fluorescence properties within the physiological pH range (7-11) []. Interestingly, the presence of halide ions significantly impacts the fluorescence intensity and lifetime of these dyes, enabling accurate halide concentration determination at physiologically relevant levels []. This highlights the potential of this compound-derived dyes as valuable tools for sensing and quantifying halide ions in biological systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。